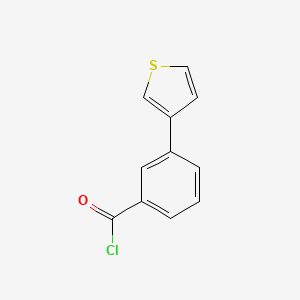

3-Thien-3-ylbenzoyl chloride

CAS No.: 886851-34-9

Cat. No.: VC2262546

Molecular Formula: C11H7ClOS

Molecular Weight: 222.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886851-34-9 |

|---|---|

| Molecular Formula | C11H7ClOS |

| Molecular Weight | 222.69 g/mol |

| IUPAC Name | 3-thiophen-3-ylbenzoyl chloride |

| Standard InChI | InChI=1S/C11H7ClOS/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H |

| Standard InChI Key | DWIHFQLHAQZZSL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(=O)Cl)C2=CSC=C2 |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)Cl)C2=CSC=C2 |

Introduction

Chemical Structure and Properties

Molecular Structure

3-Thien-3-ylbenzoyl chloride consists of a benzoyl chloride (C₆H₅COCl) backbone with a thiophene ring substituted at position 3 of the benzene ring. The thiophene is attached through its position 3, creating a unique electronic environment. This structural arrangement contributes to the compound's reactivity profile and potential applications in heterocyclic chemistry.

| Structural Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₇ClOS (inferred) |

| Core Structure | Benzoyl chloride with 3-substituted thiophene |

| Functional Groups | Acyl chloride (-COCl), thiophene |

| Connectivity | Thiophene connected at position 3 of benzene and through position 3 of thiophene |

Physical Properties

The physical properties of 3-Thien-3-ylbenzoyl chloride can be inferred from similar compounds such as 3-Isopropylbenzoyl chloride and 2-(Thiophen-2-yl)benzoyl chloride. Based on structural analogies, the following properties are expected:

Chemical Reactivity

The reactivity of 3-Thien-3-ylbenzoyl chloride is dominated by the acyl chloride functional group, which readily undergoes nucleophilic substitution reactions. The presence of the thiophene group also influences its electronic properties and reactivity patterns.

| Reaction Type | Expected Behavior |

|---|---|

| Hydrolysis | Rapid reaction with water to form 3-thien-3-ylbenzoic acid |

| Alcoholysis | Reaction with alcohols to form corresponding esters |

| Amidation | Reaction with amines to form amides |

| Friedel-Crafts Acylation | Potential use as an acylating agent in organic synthesis |

| Cross-coupling | May participate in metal-catalyzed coupling reactions |

Synthesis and Preparation Methods

From Corresponding Carboxylic Acid

The most common method involves converting 3-thien-3-ylbenzoic acid to the acyl chloride using chlorinating agents:

| Reagent | Reaction Conditions | Expected Yield |

|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux, 2-4 hours, inert atmosphere | 75-90% |

| Oxalyl chloride ((COCl)₂) | DCM, catalytic DMF, room temperature, 1-2 hours | 80-95% |

| Phosphorus pentachloride (PCl₅) | Neat or in solvent, 60-80°C | 70-85% |

From 3-Thien-3-ylbenzaldehyde

An alternative route may involve oxidation of 3-thien-3-ylbenzaldehyde followed by chlorination:

-

Oxidation of 3-thien-3-ylbenzaldehyde to 3-thien-3-ylbenzoic acid using oxidizing agents such as potassium permanganate or sodium chlorite

-

Subsequent conversion to the acyl chloride using chlorinating agents as described above

Applications and Uses

Organic Synthesis

As an acyl chloride, 3-Thien-3-ylbenzoyl chloride serves as a versatile building block in organic synthesis:

| Application | Description |

|---|---|

| Ester Formation | Synthesis of 3-thien-3-ylbenzoate esters for use in liquid crystals and materials science |

| Amide Synthesis | Preparation of amides for pharmaceutical intermediates |

| Heterocyclic Chemistry | Construction of complex heterocyclic systems containing both thiophene and other functional groups |

| Cross-coupling Reactions | Potential use in transition metal-catalyzed coupling reactions |

Pharmaceutical Applications

The structural features of 3-Thien-3-ylbenzoyl chloride make it potentially valuable in pharmaceutical development:

-

As a precursor for biologically active compounds containing thiophene moieties

-

For the synthesis of potential kinase inhibitors and other enzyme-targeting drugs

-

In the development of structure-activity relationship studies for drug discovery

Materials Science

The thiophene moiety offers interesting electronic properties that could be exploited in materials science applications:

-

Synthesis of conjugated systems for organic electronics

-

Development of conductive polymers

-

Preparation of materials with unique optical properties

Related Compounds and Derivatives

Structural Analogs

Several compounds structurally related to 3-Thien-3-ylbenzoyl chloride have been identified and may share similar properties or applications:

Synthetic Derivatives

Potential synthetic derivatives of 3-Thien-3-ylbenzoyl chloride include:

-

Esters (formed by reaction with alcohols)

-

Amides (formed by reaction with amines)

-

Ketones (formed through Friedel-Crafts acylation)

-

Reduced forms such as alcohols and aldehydes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume